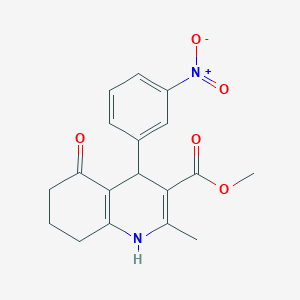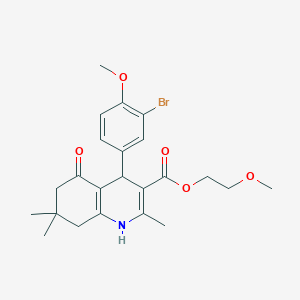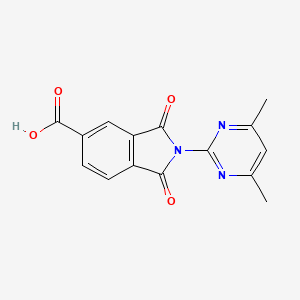![molecular formula C16H23NO4 B5117453 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPAP is a derivative of the phenylpropylamine class of compounds, which are known for their psychoactive properties. However, PPAP does not possess any psychoactive effects and has been found to have a range of potential medical and research applications.
Mechanism of Action
The exact mechanism of action of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid is not fully understood, but it is believed to work through the activation of trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is involved in the regulation of monoamine neurotransmitters such as dopamine and serotonin. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a high affinity for TAAR1, and may modulate the activity of these neurotransmitters through this receptor.
Biochemical and Physiological Effects:
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its neuroprotective effects. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has also been found to increase energy expenditure and decrease food intake, which may contribute to its potential in the treatment of obesity and metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid in lab experiments is its high affinity for TAAR1, which makes it a useful tool for studying the activity of this receptor. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid does not possess any psychoactive effects, which makes it a safer alternative to other compounds in the phenylpropylamine class. However, one limitation of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid is its relatively low solubility, which may make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid in these conditions, and to determine its safety and efficacy in clinical trials. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid may have potential in the treatment of obesity and metabolic disorders, and further research is needed to explore these applications. Finally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid may have potential as a tool for studying the activity of TAAR1 and other monoamine neurotransmitter receptors, and further research is needed to fully understand its pharmacological properties.
Synthesis Methods
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid can be synthesized through a multistep process involving the reaction of pentyloxybenzaldehyde with nitroethane, followed by reduction and subsequent reaction with a ketone. The final product is obtained through a series of purification steps.
Scientific Research Applications
5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have a range of potential applications in scientific research. It has been shown to have neuroprotective effects, and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has also been found to have anti-inflammatory properties, and may have potential in the treatment of inflammatory conditions such as arthritis. Additionally, 5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid has been found to have potential in the treatment of obesity and metabolic disorders.
properties
IUPAC Name |
5-oxo-5-(4-pentoxyanilino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-12-21-14-10-8-13(9-11-14)17-15(18)6-5-7-16(19)20/h8-11H,2-7,12H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHGEOVCRAFPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-1-methyl-4-({[2-(3-methyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5117421.png)
![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
